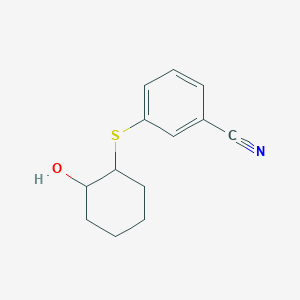![molecular formula C18H17F2NO3 B6637570 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone](/img/structure/B6637570.png)
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone, also known as DFE, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DFE is a member of the pyrrolidine class of compounds and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. In
作用機序
The mechanism of action of 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone is complex and involves the modulation of multiple pathways in the body. 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has been shown to inhibit the activity of certain enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), which are involved in tumor growth and metastasis. 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has also been shown to modulate the activity of certain receptors in the brain, including the dopamine D2 receptor and the sigma-1 receptor, which may have implications for the treatment of neurological disorders. In cardiovascular disease, 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has been shown to decrease inflammation and oxidative stress, which are key factors in the development of atherosclerosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone are varied and depend on the specific pathway that is being modulated. In cancer research, 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has been shown to inhibit the activity of MMPs, which are involved in tumor growth and metastasis. 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has also been shown to inhibit the activity of HDACs, which are involved in the regulation of gene expression. In neuroscience, 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has been shown to modulate the activity of certain receptors in the brain, which may have implications for the treatment of neurological disorders. In cardiovascular disease, 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has been shown to decrease inflammation and oxidative stress, which are key factors in the development of atherosclerosis.
実験室実験の利点と制限
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has several advantages for lab experiments, including its high purity and availability. 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone is also stable and can be stored for long periods of time. However, there are also limitations to using 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone in lab experiments. 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone is a synthetic compound and may not accurately reflect the activity of natural compounds in the body. Additionally, the mechanism of action of 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone is complex and may involve the modulation of multiple pathways, which can make it difficult to study in isolation.
将来の方向性
There are several future directions for research on 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone. In cancer research, 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone may be further studied as a potential inhibitor of MMPs and HDACs, which are involved in tumor growth and metastasis. In neuroscience, 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone may be further studied for its ability to modulate the activity of certain receptors in the brain, which may have implications for the treatment of neurological disorders. In cardiovascular disease, 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone may be further studied for its ability to decrease inflammation and oxidative stress, which are key factors in the development of atherosclerosis. Additionally, new synthesis methods for 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone may be developed to increase yield and purity.
合成法
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone can be synthesized through a multi-step process involving the reaction of 2,5-difluorobenzaldehyde with 4-hydroxypyrrolidine in the presence of a base. The resulting product is then reacted with phenoxyacetyl chloride to yield 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone. The synthesis of 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has been optimized to increase yield and purity, and it is now readily available for research purposes.
科学的研究の応用
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has shown promise as a potential inhibitor of certain enzymes that are involved in tumor growth and metastasis. In neuroscience, 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has been studied for its ability to modulate the activity of certain receptors in the brain, which may have implications for the treatment of neurological disorders. In cardiovascular disease, 1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone has been studied for its ability to decrease inflammation and oxidative stress, which are key factors in the development of atherosclerosis.
特性
IUPAC Name |
1-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO3/c19-12-6-7-16(20)15(8-12)17-9-13(22)10-21(17)18(23)11-24-14-4-2-1-3-5-14/h1-8,13,17,22H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMECWQMMLIDJTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C2=C(C=CC(=C2)F)F)C(=O)COC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-phenoxyethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Fluorophenyl)-1-[(1-methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]propan-2-ol](/img/structure/B6637495.png)

![[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-(2-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B6637504.png)
![[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyridazin-4-ylmethanone](/img/structure/B6637505.png)
![2-Hydroxy-1-[4-hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]ethanone](/img/structure/B6637506.png)
![2-Cyclobutylidene-1-[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]ethanone](/img/structure/B6637507.png)
![3-[4-Hydroxy-2-[4-(trifluoromethyl)phenyl]pyrrolidine-1-carbonyl]cyclobutan-1-one](/img/structure/B6637520.png)
![[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-[3-(methoxymethyl)phenyl]methanone](/img/structure/B6637528.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-[methyl(propan-2-yl)amino]ethanone](/img/structure/B6637533.png)
![[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(1-propan-2-ylpyrrol-2-yl)methanone](/img/structure/B6637539.png)
![[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-(1,3-dimethylpyrazol-4-yl)methanone](/img/structure/B6637544.png)
![5-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6637552.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6637562.png)
![1-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-2-morpholin-4-ylethanone](/img/structure/B6637572.png)